
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone is a complex organic compound that features both an oxirane (epoxide) ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring, followed by a cyclization reaction to introduce the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dimethyl-oxiranyl)-ethanol: Contains a similar oxirane ring but lacks the pyrazole moiety.
[(2R,3S)-2,3-Dimethyl-2-oxiranyl]methyl (1E)-2,2,2-trichloroethanimidate: Another compound with an oxirane ring but different substituents.
Uniqueness: The presence of both the oxirane and pyrazole rings in (2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone makes it unique compared to other similar compounds.
Eigenschaften
CAS-Nummer |
82723-00-0 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(2,3-dimethyloxiran-2-yl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c1-9-14(2,18-9)13(17)12-11(8-15-16-12)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3 |
InChI-Schlüssel |
QZEOHVOTGGMHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(C)C(=O)C2=NNCC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


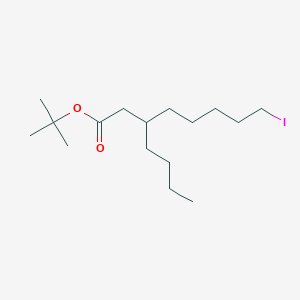
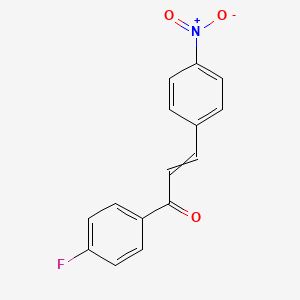
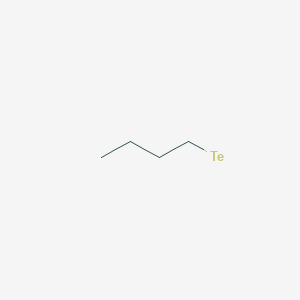
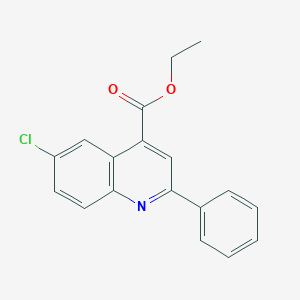
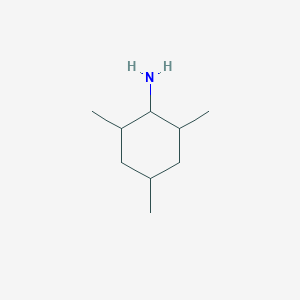
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
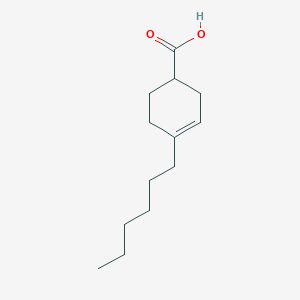
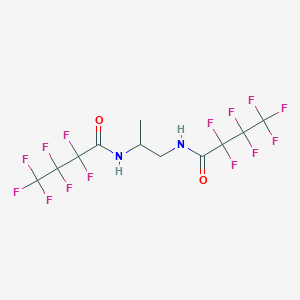
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
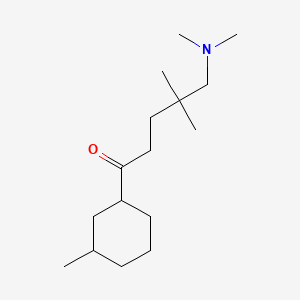
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
